1-Ethyl-5-oxo-3-pyrrolidinesulfonamide

Description

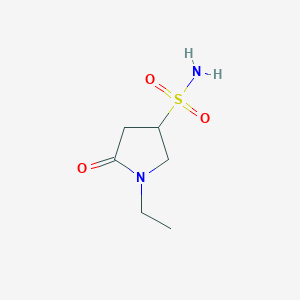

1-Ethyl-5-oxo-3-pyrrolidinesulfonamide is a pyrrolidinone derivative characterized by a five-membered lactam ring with an ethyl substituent at the 1-position and a sulfonamide group at the 3-position. Pyrrolidinones are notable for their presence in bioactive molecules, with structural features that influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula |

C6H12N2O3S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-sulfonamide |

InChI |

InChI=1S/C6H12N2O3S/c1-2-8-4-5(3-6(8)9)12(7,10)11/h5H,2-4H2,1H3,(H2,7,10,11) |

InChI Key |

ODYFDLUKBVCOKB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(CC1=O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-oxopyrrolidine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine-3-one with a sulfonamide reagent under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-5-oxopyrrolidine-3-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification techniques like crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-oxopyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

1-ethyl-5-oxopyrrolidine-3-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of antimicrobial agents.

Medicine: It is explored for potential therapeutic applications, including as an inhibitor of certain enzymes.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-oxopyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Core Structure: Shares the 5-oxopyrrolidine (pyrrolidinone) backbone but differs in substituents: 1-Position: Methyl group (vs. ethyl in the target compound). 3-Position: Carboxylic acid (vs. sulfonamide).

- Functional Group Comparison: The carboxylic acid group introduces acidity (pKa ~2–3), whereas the sulfonamide is less acidic (pKa ~10–11) but more electronegative, affecting solubility and protein-binding interactions.

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Core Structure: Combines pyrrolidinone with a pyrimidine-carboxamide moiety.

- Key Differences: 1-Position: Phenyl group (vs. 3-Position: Pyrimidine-carboxamide (vs. sulfonamide), altering hydrogen-bonding capacity and steric bulk.

- Synthesis : Prepared via a five-step parallel solution-phase synthesis starting from itaconic acid, achieving 80–100% purity . This approach could be modified for sulfonamide derivatives by substituting amidation steps with sulfonylation reactions.

Comparative Data Table

Research Findings and Implications

- Sulfonamide vs. Carboxylic Acid : Sulfonamides generally exhibit stronger electron-withdrawing effects and higher metabolic stability than carboxylic acids, making them preferable in drug design for prolonged activity .

- Ethyl vs. Methyl/Phenyl Substituents : Ethyl groups balance lipophilicity and steric effects, whereas phenyl groups (as in ’s compounds) may enhance target affinity through aromatic interactions but reduce solubility .

- Synthesis Scalability: The parallel synthesis approach used for pyrrolidinone-pyrimidine hybrids demonstrates feasibility for producing diverse pyrrolidinone derivatives, suggesting adaptability for sulfonamide-functionalized analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.